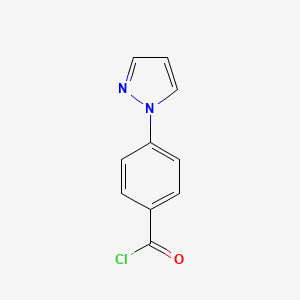

4-(1H-pyrazol-1-yl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDHZXQMHIQHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380111 | |

| Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220461-83-6 | |

| Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Pyrazol-1-yl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(1H-pyrazol-1-yl)benzoic acid, a pivotal building block in modern drug discovery and materials science. We will delve into the primary synthetic methodologies, focusing on palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and a post-functionalization approach via nitrile hydrolysis. The discussion emphasizes the mechanistic rationale behind procedural choices, offering researchers and development professionals the insights required for effective reaction design, optimization, and scale-up. This document is structured to serve as a practical laboratory guide, complete with detailed, self-validating protocols, comparative data tables, and process-flow visualizations to ensure both scientific rigor and practical applicability.

Introduction: The Strategic Importance of 4-(1H-pyrazol-1-yl)benzoic acid

4-(1H-pyrazol-1-yl)benzoic acid (CAS No. 16209-00-0) is a bifunctional organic molecule featuring a benzoic acid moiety linked to a pyrazole ring.[1][2] This unique architecture makes it an exceptionally valuable scaffold in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] Consequently, 4-(1H-pyrazol-1-yl)benzoic acid serves as a crucial intermediate in the synthesis of novel therapeutics, including anti-inflammatory agents, analgesics, and potent inhibitors of drug-resistant bacteria.[4][5][6][7][8]

Beyond pharmaceuticals, its rigid structure and potential for coordination chemistry make it a candidate for developing advanced polymers and metal-organic frameworks (MOFs) with enhanced thermal and mechanical properties.[4] The synthesis of this compound, therefore, is a foundational process for innovation across multiple scientific disciplines. This guide will explore the most robust and commonly employed synthetic routes, providing the technical depth necessary to empower researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Analysis

The construction of the C-N bond between the phenyl ring and the pyrazole nitrogen is the central challenge in synthesizing 4-(1H-pyrazol-1-yl)benzoic acid. Two primary strategies dominate the landscape: direct N-arylation of pyrazole and post-functionalization of a pre-formed aryl-pyrazole intermediate.

Strategy I: Direct N-Arylation of Pyrazole

This approach involves the direct coupling of the pyrazole N-H bond with a 4-halobenzoic acid derivative. The choice of catalyst—typically copper or palladium—defines the specific reaction type.

The Ullmann condensation is a copper-promoted reaction that couples aryl halides with alcohols, amines, or N-H containing heterocycles.[9][10] It represents one of the earliest methods for forming such bonds and remains relevant, particularly in specific industrial applications.

-

Mechanistic Rationale: The reaction is believed to proceed through the formation of a copper(I) pyrazolate intermediate after deprotonation of pyrazole by a base. This copper complex then undergoes a reaction, likely involving an oxidative addition-reductive elimination cycle, with the aryl halide to form the desired product and a copper(I) halide salt.[9]

-

Causality of Experimental Choices:

-

Catalyst: Stoichiometric or catalytic amounts of copper metal, Cu(I) salts (e.g., CuI), or in-situ generated "activated" copper are used.[9]

-

Reagents: The coupling partners are pyrazole and a 4-halobenzoic acid (iodo- and bromo-derivatives are most reactive).

-

Base: A base such as K₂CO₃ or Cs₂CO₃ is essential to deprotonate the pyrazole, forming the nucleophilic pyrazolate anion.

-

Conditions: A significant drawback of the traditional Ullmann reaction is the requirement for harsh conditions, including high temperatures (often >180 °C) and high-boiling polar aprotic solvents like DMF or N-methylpyrrolidone (NMP).[9] These conditions are necessary to overcome the high activation energy of the reaction but limit its functional group tolerance. Modern advancements using ligands can sometimes mitigate these harsh requirements.[11][12]

-

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a milder, more versatile, and higher-yielding alternative to the Ullmann condensation.[13][14] This palladium-catalyzed cross-coupling reaction exhibits broad substrate scope and exceptional functional group tolerance, making it the preferred method in many research and development settings.

-

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[13][14] A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex coordinates the deprotonated pyrazole, followed by reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.

-

Causality of Experimental Choices:

-

Catalyst System: The system comprises a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. The ligand is critical; it stabilizes the palladium center, enhances its reactivity, and facilitates the key steps of the catalytic cycle.[13] Sterically hindered, electron-rich ligands like those from the Buchwald (e.g., BrettPhos) or Hartwig groups, or bidentate ligands like BINAP and XANTPHOS, are commonly employed.[13][15][16]

-

Base: A moderately strong, non-nucleophilic base is required to deprotonate the pyrazole without interfering with the catalyst or substrates. Cs₂CO₃ and K₃PO₄ are frequent choices.

-

Conditions: The reaction is typically run at moderate temperatures (80-120 °C) in solvents like toluene or dioxane, representing a significant advantage over the Ullmann condensation.[15]

-

Strategy II: Post-Functionalization via Nitrile Hydrolysis

An alternative and highly effective strategy involves first synthesizing 4-(1H-pyrazol-1-yl)benzonitrile, followed by the hydrolysis of the nitrile group to the carboxylic acid.[17]

-

Mechanistic Rationale: This two-step process uncouples the C-N bond formation from the presence of a potentially problematic carboxylic acid group. The nitrile group is generally more tolerant of the conditions used in N-arylation reactions. The subsequent hydrolysis is a standard, high-yielding organic transformation.

-

Causality of Experimental Choices:

-

Step 1 (N-Arylation): 4-halobenzonitrile is coupled with pyrazole using either Ullmann or Buchwald-Hartwig conditions as described above. The choice depends on available reagents and desired reaction mildness.

-

Step 2 (Hydrolysis): The resulting 4-(1H-pyrazol-1-yl)benzonitrile is hydrolyzed to the carboxylic acid. This is typically achieved under basic conditions (e.g., NaOH in an ethanol/water mixture) or acidic conditions (e.g., concentrated HCl), followed by heating. The reaction mixture is then neutralized to precipitate the final product.[17] This method is often robust and easy to purify by simple filtration after pH adjustment.

-

Data Summary and Visualization

Comparative Overview of Synthetic Routes

| Method | Starting Materials | Key Reagents | Typical Conditions | Yield | Advantages | Disadvantages |

| Ullmann Condensation | 4-Halobenzoic acid, Pyrazole | CuI, K₂CO₃, Ligand (optional) | >180 °C, DMF/NMP | Moderate | Low catalyst cost | Harsh conditions, limited scope |

| Buchwald-Hartwig | 4-Halobenzoic acid, Pyrazole | Pd(OAc)₂, Phosphine Ligand, Cs₂CO₃ | 80-120 °C, Toluene/Dioxane | Good-Excellent | Mild conditions, broad scope | High cost of catalyst/ligand |

| Nitrile Hydrolysis | 4-(1H-pyrazol-1-yl)benzonitrile | NaOH or HCl, Ethanol/Water | Reflux ( ~105 °C) | 45-65%[17] | Robust, avoids acid incompatibility | Adds an extra synthetic step |

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 16209-00-0 | [1][4][17] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][17][18] |

| Molecular Weight | 188.18 g/mol | [1][17] |

| Appearance | White to light yellow/pink solid | [4][17] |

| LCMS (ESI) | m/z 189 [M + H]⁺ | [17] |

| Melting Point | Not consistently reported |

Visualization of Synthetic Logic and Mechanism

Caption: Decision workflow for synthesizing 4-(1H-pyrazol-1-yl)benzoic acid.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.

Protocol 1: Synthesis via Nitrile Hydrolysis (Two Steps)

This protocol is adapted from established procedures.[17]

Step A: Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile (This step assumes a Buchwald-Hartwig approach for its reliability and milder conditions.)

-

Inert Atmosphere Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 equiv.), pyrazole (1.2 equiv.), and cesium carbonate (2.0 equiv.).

-

Causality: The flask must be dry and the reaction run under an inert atmosphere (e.g., Nitrogen or Argon) to protect the palladium catalyst from oxygen, which can cause deactivation.

-

-

Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per mmol of 4-bromobenzonitrile).

-

Degassing: Bubble nitrogen or argon gas through the stirred suspension for 15-20 minutes.

-

Causality: Degassing removes dissolved oxygen from the solvent, further protecting the catalyst. Checkpoint: The suspension should be well-mixed.

-

-

Catalyst Addition: To the suspension, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 3-5 mol%).

-

Causality: The catalyst and ligand are added last to minimize their exposure to air. The color of the solution will likely change, indicating the formation of the active catalytic species.

-

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Checkpoint: The disappearance of the 4-bromobenzonitrile spot/peak indicates reaction completion (typically 8-24 hours).

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Causality: Celite is a filter aid that prevents fine solids from clogging the filter paper.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 4-(1H-pyrazol-1-yl)benzonitrile.

Step B: Hydrolysis to 4-(1H-pyrazol-1-yl)benzoic acid

-

Reaction Setup: In a round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv.) in a 1:1 mixture of ethanol and water.[17] Add sodium hydroxide (approx. 1.5-2.0 equiv.).[17]

-

Causality: The ethanol helps to solubilize the organic starting material, while the water is necessary for the hydrolysis reaction. NaOH provides the basic conditions.

-

-

Heating: Heat the reaction mixture to reflux (approx. 105 °C) with stirring for 16 hours.[17]

-

Checkpoint: The reaction can be monitored by TLC/LC-MS for the disappearance of the nitrile starting material.

-

-

Isolation: After cooling, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water and perform an extraction with ethyl acetate to remove any unreacted starting material or non-acidic impurities.[17]

-

Causality: This extraction purifies the aqueous layer, which contains the sodium salt of the desired product.

-

-

Precipitation: Carefully acidify the aqueous layer to a pH of ~5 using 6.0 M hydrochloric acid.[17]

-

Causality: Protonation of the carboxylate salt renders the product, 4-(1H-pyrazol-1-yl)benzoic acid, insoluble in water, causing it to precipitate.

-

Checkpoint: A white or light-yellow solid should precipitate out of the solution.

-

-

Final Purification: Collect the solid by vacuum filtration, wash with cold distilled water to remove residual salts, and dry in an oven or under vacuum to afford the final product.[17] The product's identity and purity should be confirmed by LCMS, NMR, and melting point analysis.

Conclusion

The synthesis of 4-(1H-pyrazol-1-yl)benzoic acid is a well-established process that is fundamental to various fields of chemical research. While classic methods like the Ullmann condensation are available, modern palladium-catalyzed Buchwald-Hartwig amination offers superior performance in terms of mildness and efficiency. For many applications, a two-step strategy involving the synthesis and subsequent hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile provides a robust, reliable, and easily scalable route. The choice of synthetic strategy should be guided by factors such as substrate availability, cost of reagents, required purity, and tolerance of functional groups. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable compound.

References

- 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - ChemicalBook. (n.d.).

- 4-(1H-Pyrazol-1-yl)benzoic acid - Chem-Impex. (n.d.).

- 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem. (n.d.).

-

Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293. Retrieved from [Link]

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (n.d.).

- 4-(1H-pyrazol-1-yl)benzoic acid - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC - PubMed Central. (n.d.).

-

Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria | ACS Omega. (2019). Retrieved from [Link]

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH. (2019).

- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).

- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).

- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - MDPI. (2022).

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023).

- 80 target - RSC Medicinal Chemistry. (n.d.).

- 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid - BLDpharm. (n.d.).

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

- Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (2021).

- 4-(1H-PYRAZOL-1-YL)BENZOIC ACID - 인포켐스. (n.d.).

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020).

-

Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed. (2011). Retrieved from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst - ResearchGate. (2020). Retrieved from [Link]

Sources

- 1. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Catalysts | Free Full-Text | Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 12. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. researchgate.net [researchgate.net]

- 17. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

Whitepaper: A Senior Application Scientist's Guide to the Synthesis of 4-(1H-Pyrazol-1-yl)benzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of carboxylic acids to their corresponding acid chlorides is a cornerstone transformation in organic synthesis, creating highly valuable, reactive intermediates for further molecular elaboration. This guide provides an in-depth technical overview of the synthesis of 4-(1H-pyrazol-1-yl)benzoyl chloride from 4-(1H-pyrazol-1-yl)benzoic acid. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules often requires the activation of a carboxylic acid group.[1][2][3][4] We will dissect two primary, field-proven protocols utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), respectively. The discussion emphasizes the causality behind procedural choices, detailed reaction mechanisms, comprehensive safety protocols, and methods for product characterization and purification. This document is structured to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and development.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have established it as a critical pharmacophore in a multitude of FDA-approved drugs, including treatments for cancer, inflammation, and hypertension.[1][2] The metabolic stability of the pyrazole ring further enhances its desirability in drug design.[2]

The target molecule, this compound, is a key building block. It serves as an activated precursor for forging amide and ester linkages through nucleophilic acyl substitution.[5][6] This reactivity is fundamental for constructing the complex molecular architectures required in modern drug discovery programs. Converting the relatively unreactive carboxylic acid of 4-(1H-pyrazol-1-yl)benzoic acid into a highly electrophilic acid chloride dramatically expands its synthetic utility.

Selecting the Optimal Chlorinating Agent: A Comparative Analysis

The conversion of a carboxylic acid to an acid chloride is an "uphill" thermodynamic process that requires a suitable reagent to drive the reaction.[7] While several reagents exist (e.g., PCl₃, PCl₅), thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are most frequently employed in research and development settings for their efficiency and the convenient nature of their byproducts.[5][8][9][10]

| Reagent | Formula | Typical Conditions | Byproducts | Key Advantages & Considerations |

| Thionyl Chloride | SOCl₂ | Neat or in solvent (e.g., Toluene), reflux | SO₂(g), HCl(g) | Cost-effective and powerful. The reaction is driven by the formation of gaseous byproducts.[9][11] Excess reagent can be removed by distillation. |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM, THF), catalytic DMF, 0°C to RT | CO₂(g), CO(g), HCl(g) | Generally milder and more selective, often resulting in cleaner reactions with fewer side products.[12] The gaseous byproducts simplify workup.[13] |

Causality of Choice :

-

Thionyl chloride is a robust, classic choice. Heating to reflux ensures the reaction goes to completion. Its primary drawback is its high reactivity, which can sometimes lead to charring or side reactions with sensitive substrates.

-

Oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a milder system that often proceeds at room temperature. This is the preferred method for substrates that are sensitive to high temperatures or the harsher conditions of neat SOCl₂.

Unveiling the Reaction Mechanisms

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. Both pathways involve the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

Mechanism with Thionyl Chloride (SOCl₂)

The reaction proceeds via a nucleophilic acyl substitution pathway.

-

Activation: The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A proton transfer and loss of a chloride ion result in the formation of a reactive chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better one (-O(SO)Cl).[14]

-

Nucleophilic Attack: The displaced chloride ion (Cl⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon.[15]

-

Product Formation: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and another chloride ion, yielding the final acid chloride product and HCl.[6][14]

Caption: Simplified workflow of the thionyl chloride mechanism.

Mechanism with Oxalyl Chloride and Catalytic DMF

This reaction is catalyzed by DMF, which forms a key reactive intermediate.

-

Vilsmeier Reagent Formation: Oxalyl chloride reacts with the catalytic amount of DMF to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[16] This is the true activating agent.

-

Acid Activation: The carboxylic acid attacks the Vilsmeier reagent, forming a reactive O-acylisourea intermediate and releasing a chloride ion.

-

Nucleophilic Attack: The chloride ion attacks the carbonyl carbon of the activated intermediate.

-

Product Formation: This attack leads to the formation of the acid chloride, regeneration of the DMF catalyst, and the release of gaseous byproducts carbon dioxide (CO₂) and carbon monoxide (CO).[12][17]

Caption: Catalytic cycle for the oxalyl chloride/DMF reaction.

Field-Proven Experimental Protocols

Crucial Prerequisite: All glassware must be oven- or flame-dried before use. The reaction is highly sensitive to moisture, which will hydrolyze the reagents and the product. All operations must be conducted in a certified chemical fume hood.[18]

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This protocol is valued for its straightforwardness and use of an inexpensive reagent.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzoic acid | 188.18 g/mol | 5.0 g | 26.6 mmol | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 15 mL | 205 mmol | ~7.7 |

| Toluene (anhydrous) | - | 20 mL | - | - |

Step-by-Step Methodology

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber containing NaOH solution), add 4-(1H-pyrazol-1-yl)benzoic acid (5.0 g, 26.6 mmol).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add thionyl chloride (15 mL) to the flask. The solid may not fully dissolve initially.

-

Reaction: Heat the mixture to reflux (approx. 80°C) using a heating mantle. Stir at reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.

-

Workup (Removal of Excess Reagent): Allow the reaction to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. Causality: This step is critical as any remaining SOCl₂ will interfere with subsequent reactions.

-

Purification: Add anhydrous toluene (20 mL) to the crude residue and remove the solvent by rotary evaporation. This is known as azeotropic removal or "co-evaporation" and helps to chase out the last traces of SOCl₂ and dissolved HCl.[18] Repeat this step twice.

-

Isolation: The resulting solid or oil is the crude this compound, which is typically used in the next step without further purification. If a high-purity solid is required, recrystallization from a dry, non-polar solvent like hexanes/toluene may be attempted.[19]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This is a milder alternative, ideal for more delicate substrates.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzoic acid | 188.18 g/mol | 5.0 g | 26.6 mmol | 1.0 |

| Oxalyl Chloride ((COCl)₂) | 126.93 g/mol | 2.9 mL (4.1 g) | 32.0 mmol | 1.2 |

| Dichloromethane (DCM, anhydrous) | - | 100 mL | - | - |

| N,N-Dimethylformamide (DMF) | - | 2 drops (~0.1 mL) | catalytic | - |

Step-by-Step Methodology

-

Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 4-(1H-pyrazol-1-yl)benzoic acid (5.0 g, 26.6 mmol) and anhydrous dichloromethane (100 mL).

-

Catalyst Addition: Add 2 drops of anhydrous DMF via syringe.

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Add oxalyl chloride (2.9 mL, 32.0 mmol) dropwise via the addition funnel over 15-20 minutes. Causality: Slow, cooled addition is necessary to control the initial exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The reaction is typically complete when the mixture becomes a clear solution and gas evolution ceases.

-

Workup and Purification: Concentrate the reaction mixture to dryness using a rotary evaporator. The crude product is then co-evaporated with anhydrous toluene (2 x 20 mL) to remove any volatile impurities.

-

Isolation: The resulting product, this compound, is often of sufficient purity to be used directly in subsequent synthetic steps.

Critical Safety and Handling Protocols

Both thionyl chloride and oxalyl chloride are hazardous materials that demand strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles (or a face shield), a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[20][21]

-

Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic and corrosive vapors.[18][21]

-

Water Reactivity: These reagents react violently with water, releasing large quantities of HCl gas.[21][22][23] Never add water to the reagents. Ensure all equipment is scrupulously dry.

-

Spill Management: In case of a spill, neutralize with a dry agent like sodium bicarbonate or sand. Do not use water. Evacuate the area if the spill is large.

-

First Aid:

-

Inhalation: Move to fresh air immediately. Seek medical attention.[22][24]

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[20][22]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[20][21]

-

Product Characterization: A Spectroscopic Profile

Confirming the structure and purity of the synthesized this compound is essential.

| Technique | Feature | Expected Observation |

| Infrared (IR) Spectroscopy | C=O Stretch | Strong, sharp absorption band in the region of 1785-1815 cm⁻¹ .[25][26] This high frequency is characteristic of the highly electrophilic acid chloride carbonyl. |

| ¹H NMR Spectroscopy | Aromatic Protons | Protons on the benzoic ring and pyrazole ring will appear in the aromatic region (~7.0-8.5 ppm). Protons ortho to the carbonyl group will be deshielded. |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | The carbonyl carbon signal will appear significantly downfield, typically in the range of 168-180 ppm .[27] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) & Fragmentation | A molecular ion peak corresponding to the mass of the product (C₁₀H₇ClN₂O) should be observed. A prominent peak corresponding to the loss of chlorine to form the acylium ion (R-C≡O⁺) is also expected.[25] |

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction. | Extend reaction time or increase temperature (for SOCl₂ method). Ensure reagents are fresh and anhydrous. |

| Wet reagents or glassware. | Rigorously dry all glassware and use anhydrous solvents/reagents. Moisture quenches the reaction. | |

| Product Hydrolyzes back to Carboxylic Acid | Exposure to atmospheric moisture during workup. | Perform workup and isolation under a dry, inert atmosphere (N₂ or Ar). Store the final product under inert gas. |

| Dark-colored or Tarry Product | Reaction temperature was too high (especially with SOCl₂). | Use the milder oxalyl chloride method. For the SOCl₂ method, consider adding an inert solvent like toluene to moderate the temperature. |

| Incomplete Removal of Chlorinating Agent | Insufficient distillation or co-evaporation. | Ensure vacuum is adequate for distillation. Perform at least two co-evaporation cycles with an anhydrous, inert solvent. |

Conclusion

The successful conversion of 4-(1H-pyrazol-1-yl)benzoic acid to its acid chloride is a critical enabling step for the synthesis of novel pharmaceutical candidates. By selecting the appropriate chlorinating agent—either the robust thionyl chloride or the milder oxalyl chloride/DMF system—and adhering to stringent anhydrous techniques and safety protocols, researchers can reliably produce this valuable intermediate. The detailed mechanisms, protocols, and troubleshooting advice provided in this guide offer a comprehensive framework for achieving high yields and purity, thereby accelerating the drug discovery pipeline.

References

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

-

Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride? (n.d.). Numerade. [Link]

-

Ch20: Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Benzoyl chloride is prepared from benzoic acid by: A. Cl2 and hν B. SO2. (2024). askIITians. [Link]

-

Figure CX5.1. Possible syntheses of an acid chloride. (n.d.). Reactivity: substitution at carboxyl. [Link]

-

Video: Carboxylic Acids to Acid Chlorides. (2024). JoVE. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]

-

5.9: Getting Towed Uphill. (2022). Chemistry LibreTexts. [Link]

-

Oxalyl chloride. (n.d.). Wikipedia. [Link]

-

Reaction of Carboxylic acid with Thionyl chloride. (2023). YouTube. [Link]

-

Solved Thionyl chloride (SOCl2) is one of the common. (2022). Chegg.com. [Link]

-

Propose a mechanism for the reaction of benzoic acid with oxalyl. (n.d.). Pearson. [Link]

-

Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020). ResearchGate. [Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022). YouTube. [Link]

- Method for purifying acid chlorides. (n.d.).

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2024). Yufeng. [Link]

-

Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. [Link]

-

Infrared Spectroscopy. (n.d.). University of Colorado Boulder. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]

-

General procedures for the purification of Acid chlorides. (n.d.). Chempedia - LookChem. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. [Link]

-

Infrared spectra of acid chlorides. (n.d.). Chemistry. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Fiveable. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 7. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 8. atlas.org [atlas.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 13. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 14. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 18. researchgate.net [researchgate.net]

- 19. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. westliberty.edu [westliberty.edu]

- 22. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. spectrumchemical.com [spectrumchemical.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 27. fiveable.me [fiveable.me]

A Senior Application Scientist's In-depth Guide to 4-(1H-pyrazol-1-yl)benzoyl chloride: Synthesis, Reactivity, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, success is often dictated by the strategic assembly of complex molecules from versatile, well-understood building blocks. 4-(1H-pyrazol-1-yl)benzoyl chloride emerges as a quintessential example of such a scaffold. It elegantly combines two high-value chemical motifs: the pyrazole ring, a privileged structure in numerous FDA-approved drugs, and the benzoyl chloride, a highly reactive acylating agent. This guide provides an in-depth technical exploration of this compound, moving beyond simple data to explain the underlying principles of its synthesis, reactivity, and strategic deployment in drug discovery programs.

Core Physicochemical & Identification Parameters

The foundational data for any chemical entity provides the basis for its handling, stoichiometry, and analysis. This compound is identified by a unique Chemical Abstracts Service (CAS) number, ensuring unambiguous identification in literature and commerce.[1][2][3][4][5]

| Parameter | Value | Source(s) |

| CAS Number | 220461-83-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇ClN₂O | [3] |

| Molecular Weight | 206.63 g/mol | [1][3] |

| Synonym | 1-[4-(Chlorocarbonyl)phenyl]-1H-pyrazole | [2] |

| Predicted Boiling Point | 319.9 ± 25.0 °C | [6] |

| MDL Number | MFCD02681936 | [2] |

Note: For research use only. Not for human or veterinary use.[1]

Synthesis Pathway: A Tale of Two Reactions

The construction of this compound is most reliably achieved via a two-stage process that maximizes yield and purity by addressing the synthesis of the core aromatic structure and the activation of the carboxyl group in separate, optimized steps.

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Constructing the Pyrazole-Phenyl Core

The key transformation is the formation of the C-N bond between the pyrazole ring and the benzene ring.[1] While transition metal-catalyzed methods (e.g., using copper or palladium) are viable, a robust and often preferred route for this specific precursor is Nucleophilic Aromatic Substitution (SNAr). This involves reacting pyrazole with an activated benzene derivative, such as 4-fluorobenzoic acid, under basic conditions. The electron-withdrawing carboxylic acid group activates the para-position to the fluorine, making it susceptible to nucleophilic attack by the pyrazole nitrogen.

Stage 2: Activation via Acyl Chloride Formation

The conversion of the stable 4-(1H-pyrazol-1-yl)benzoic acid into its highly reactive acyl chloride derivative is the critical final step. This transformation is a cornerstone of organic synthesis.[1] The most common and efficient reagent for this purpose is thionyl chloride (SOCl₂).

Causality of Reagent Choice (SOCl₂): The efficacy of thionyl chloride stems from its ability to convert the hydroxyl group of the carboxylic acid into an excellent leaving group.[7][8] The reaction mechanism proceeds through a highly reactive chlorosulfite intermediate. The subsequent nucleophilic attack by a chloride ion is highly favorable because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] Their evolution from the reaction mixture effectively drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, leading to high conversion rates.

Caption: Mechanism for converting a carboxylic acid to an acyl chloride using SOCl₂.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, including steps for purification and confirmation of product identity.

Objective: To synthesize this compound from 4-(1H-pyrazol-1-yl)benzoic acid.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-(1H-pyrazol-1-yl)benzoic acid | 188.18 | 5.00 g | 26.57 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 4.6 mL | 63.76 | 2.4 |

| Toluene | - | 50 mL | - | - |

| N,N-Dimethylformamide (DMF) | - | 2 drops | - | Cat. |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(1H-pyrazol-1-yl)benzoic acid (5.00 g, 26.57 mmol) and toluene (50 mL). The condenser outlet should be connected to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Catalyst Addition: Add two drops of N,N-Dimethylformamide (DMF).

-

Scientist's Insight: DMF acts as a catalyst by reacting with SOCl₂ to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), which is a more potent acylating agent and accelerates the reaction.

-

-

Reagent Addition: While stirring, slowly add thionyl chloride (4.6 mL, 63.76 mmol) to the suspension at room temperature using a dropping funnel. The addition is exothermic and will be accompanied by gas evolution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting solid to form a clear solution.

-

Work-up & Isolation:

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Trustworthiness Check: It is critical to remove all residual SOCl₂ as it can interfere with subsequent reactions. Co-evaporation with additional dry toluene (2 x 20 mL) is recommended.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable dry solvent (e.g., hexanes or a hexane/toluene mixture) to yield the product as a solid.

-

Characterization: Confirm the product identity.

-

FT-IR: Look for the characteristic strong C=O stretch of the acyl chloride at approximately 1770-1800 cm⁻¹ and the disappearance of the broad O-H stretch from the starting carboxylic acid.

-

¹H NMR: Confirm the expected aromatic and pyrazole proton signals and the absence of the carboxylic acid proton.

-

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood.

-

Thionyl chloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The gaseous byproducts (HCl, SO₂) are toxic and corrosive. Ensure the gas trap is functioning correctly.

Reactivity and Strategic Application in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of the acyl chloride moiety. It is an excellent electrophile for introducing the entire 4-(1H-pyrazol-1-yl)benzoyl group into a molecule via nucleophilic acyl substitution.[3] This makes it a pivotal intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[3]

Caption: Core reactivity of the title compound with common nucleophiles.

-

Amide Formation: Reaction with primary or secondary amines readily forms a stable amide bond. This is the most common application, as the resulting N-aroyl pyrazole scaffold is a key feature in many targeted therapies.

-

Ester Formation: Reaction with alcohols yields esters. This can be used to create prodrugs or to explore bioisosteric replacements for the amide linkage.

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its synthesis is robust and based on fundamental, well-understood organic reactions. Its reactivity as a potent acylating agent provides a direct and efficient entry point for incorporating the valuable pyrazole-phenyl pharmacophore into lead compounds. A thorough understanding of its synthesis, handling, and reactivity, as detailed in this guide, empowers researchers to leverage this building block to its full potential in the quest for novel therapeutics.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from Chemistry Steps website. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from Chemistry LibreTexts website. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry website. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 220461-83-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 220461-83-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 220461-83-6 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 4-(1H-pyrazol-1-yl)benzoyl Chloride: Structure, Synthesis, and Application

This guide provides an in-depth analysis of 4-(1H-pyrazol-1-yl)benzoyl chloride, a pivotal heterocyclic building block for professionals in drug discovery, medicinal chemistry, and materials science. We will explore its molecular architecture, outline a robust synthetic pathway with mechanistic insights, detail its spectroscopic signature, and provide critical guidance on its safe handling and application.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 220461-83-6) is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure marries the well-established reactivity of a benzoyl chloride with the pharmacologically significant pyrazole moiety. The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5]

The value of this molecule lies in its utility as a chemical intermediate. The highly reactive acyl chloride group serves as a versatile handle, allowing for the covalent attachment of the 4-(pyrazol-1-yl)benzoyl scaffold to a diverse range of nucleophiles (e.g., amines, alcohols, thiols). This facilitates the systematic development of new chemical entities and the exploration of structure-activity relationships (SAR) in drug development programs.[1][6] This guide serves as a comprehensive resource for researchers looking to leverage the unique properties of this compound.

Molecular Structure and Physicochemical Properties

The molecular architecture consists of a pyrazole ring linked through its N1 position to the C4 (para) position of a benzoyl chloride ring. This arrangement dictates its chemical behavior and potential applications.

Caption: 2D molecular structure of this compound.

The key structural features include:

-

An Electrophilic Carbonyl Carbon: The acyl chloride group is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.

-

Two Aromatic Systems: Both the phenyl and pyrazole rings are aromatic, contributing to the molecule's overall stability. The dihedral angle between these two rings results in a non-planar conformation.

-

A Versatile Pharmacophore: The N-substituted pyrazole ring is a well-known pharmacophore, capable of engaging in various biological interactions.[7]

Physicochemical Data Summary

The following table summarizes the key identification and physical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 220461-83-6 | [1][2][8][9] |

| Molecular Formula | C₁₀H₇ClN₂O | [9] |

| Molecular Weight | 206.63 g/mol | [1][9] |

| Appearance | Solid (Typical) | N/A |

| Boiling Point | 319.9 ± 25.0 °C (Predicted) | [10][11] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [10][11] |

| Solubility | Soluble in nonpolar organic solvents (e.g., CH₂Cl₂, THF, Toluene). Reacts vigorously and decomposes in water and other protic solvents. | [12][13] |

Synthesis and Mechanism

The most reliable and versatile route to this compound is a two-step process starting from the commercially available 4-(1H-pyrazol-1-yl)benzonitrile. This strategy avoids direct functionalization of a pre-formed benzoyl chloride, which would be synthetically challenging.[1]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic Acid

The first step involves the basic hydrolysis of the nitrile group to a carboxylate, which is subsequently protonated to yield the carboxylic acid precursor.

Experimental Protocol:

-

To a round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq), ethanol, and water (typically a 1:1 mixture).

-

Add sodium hydroxide (NaOH, ~1.5-2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 105 °C) and stir for 16-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and perform an extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous phase to a pH of ~5 using 6 M hydrochloric acid (HCl). A precipitate will form.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry in a vacuum oven to yield 4-(1H-pyrazol-1-yl)benzoic acid.

Step 2: Synthesis of this compound

This step converts the carboxylic acid to the highly reactive acyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a standard, high-yielding method.

Causality of Reagent Choice: Oxalyl chloride or thionyl chloride (SOCl₂) are preferred reagents for this transformation.[14][15] The key advantage is that the reaction byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl) for oxalyl chloride; sulfur dioxide (SO₂) and HCl for thionyl chloride—are all gaseous.[14] This simplifies the purification process immensely, as the volatile byproducts are easily removed under vacuum, often yielding a product pure enough for subsequent steps without chromatography.

Mechanism of Action (with Oxalyl Chloride/DMF): The reaction does not proceed by direct attack of chloride on the carboxylic acid. Instead, the DMF catalyst first reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent, an iminium chloride intermediate.[16][17] This potent electrophile activates the carboxylic acid, which then undergoes nucleophilic attack by the chloride ion generated in the process. The unstable intermediate collapses, releasing CO₂, CO, and regenerating the DMF catalyst, driving the reaction to completion.[16]

Experimental Protocol:

-

Strictly under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon) , suspend 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in dry dichloromethane (CH₂Cl₂).

-

Add a catalytic amount of dry DMF (e.g., 1-2 drops).

-

Cool the stirred suspension in an ice bath (0 °C).

-

Slowly add oxalyl chloride (~1.5-2.0 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[18]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until gas evolution ceases and the reaction is complete (monitored by the disappearance of the solid acid and/or IR spectroscopy).

-

Carefully concentrate the resulting solution under reduced pressure to remove the solvent and any excess oxalyl chloride.

-

The resulting crude this compound is typically used immediately in the next synthetic step due to its moisture sensitivity.

Spectroscopic Characterization

Structural verification is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its functional groups and related structures.

| Technique | Predicted/Typical Signature | Rationale & Interpretation |

| ¹H NMR | Aromatic region (~7.5-8.5 ppm). Pyrazole protons: 3 distinct signals. Phenyl protons: Two doublets (AA'BB' system). | The electron-withdrawing nature of the acyl chloride and the pyrazole ring deshields the aromatic protons, shifting them downfield.[1] The three non-equivalent protons on the pyrazole ring will show characteristic splitting patterns. The para-substituted phenyl ring will appear as two distinct doublets. |

| ¹³C NMR | Carbonyl (C=O): ~165-170 ppm. Aromatic Carbons: 10 signals in the ~110-145 ppm range. | The acyl chloride carbonyl carbon is highly characteristic.[19] Due to molecular asymmetry, all 10 aromatic carbons (5 from pyrazole, 5 from the substituted phenyl ring) are expected to be unique. |

| IR Spectroscopy | C=O Stretch: ~1775-1810 cm⁻¹ (very strong, sharp) . C-Cl Stretch: ~650-850 cm⁻¹. Aromatic C=C/C=N Stretches: ~1450-1600 cm⁻¹. | The high frequency of the C=O stretch is a hallmark of an acyl chloride, caused by the inductive electron-withdrawing effect of the chlorine atom.[12][20][21] This peak is often the most diagnostic feature in the IR spectrum. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z 206, with an M+2 isotope peak at m/z 208 (~1/3 intensity of M⁺). Base Peak: m/z 105 (Benzoyl cation) . | The M/M+2 pattern is characteristic of a monochlorinated compound.[22] The most favorable fragmentation is the loss of the chlorine radical followed by cleavage to form the highly stable benzoyl acylium ion (C₆H₅CO⁺) at m/z 105, which is a common fragment for benzoyl derivatives.[23][24] |

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand stringent safety protocols. This compound should be handled with the utmost care.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[11][13][25]

-

Water Reactive: Reacts violently with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas.[12][25]

-

Toxic & Lachrymatory: Harmful if inhaled, causing irritation and chemical burns to the respiratory tract. It is a lachrymator, causing tearing.[13][25][26]

Caption: Logical relationships for safe handling of acyl chlorides.

Handling & Storage Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to contain corrosive vapors.[25] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.[26]

-

Anhydrous Conditions: All glassware must be flame- or oven-dried before use. Use anhydrous solvents and operate under an inert atmosphere (Nitrogen or Argon) to prevent decomposition.[13][18]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for corrosive materials. Keep away from water, alcohols, amines, and bases.[13][25]

-

Spills & Disposal: Absorb small spills with an inert dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water. Unused material and waste should be carefully quenched by slow addition to a stirred, cold alcohol (like isopropanol) before neutralization and disposal according to institutional guidelines.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

The acyl chloride functionality allows it to act as an efficient "acylating agent," readily reacting with nucleophiles to form stable amide and ester bonds.

Caption: Application as a building block for amide and ester synthesis.

-

Drug Discovery: Researchers can synthesize libraries of novel amides and esters by reacting this compound with various amines and alcohols. These new derivatives can then be screened for biological activity, leveraging the proven pharmacological importance of the pyrazole core.[4][6] The resulting compounds are frequently investigated as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[6]

-

Agrochemicals: The pyrazole scaffold is also prominent in modern herbicides and fungicides. This building block can be used to develop new crop protection agents.[4]

-

Materials Science: The rigid, aromatic structure can be incorporated into polymers or other materials to modify their properties, such as thermal stability or photophysical characteristics.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the strategic combination of a reactive acylating group and a biologically relevant pyrazole moiety. Its straightforward, albeit sensitive, synthesis makes it an accessible tool for chemists. A thorough understanding of its properties, coupled with strict adherence to safety protocols, enables researchers to effectively employ this compound in the rational design and synthesis of novel molecules with significant potential in medicine and technology.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

-

Singh, S. K., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Iadonisi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3770. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Joe Chemistry. (n.d.). Making acid chlorides from carboxylic acids. Retrieved from [Link]

-

Perry, E. A., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 88(11), 5755–5763. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C10H7ClN2O). Retrieved from [Link]

-

Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

-

Larnaudie, L. (n.d.). The infrared spectra and vibrational assignments of the acetyl halides. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Grinias, J. P. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Reactivity in Chemistry. (n.d.). CX5. Getting Towed Uphill. Retrieved from [Link]

-

Rowan University. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Retrieved from [Link]

-

Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from [Link]

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. WebBook. Retrieved from [Link]

-

St. John's Organics. (n.d.). 4-[3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Benzoyl Chloride, min 95%, 10 mg. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

-

PubMed. (2016, May 13). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE ANALOGUES. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Fluorobenzoyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. royal-chem.com [royal-chem.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 220461-83-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 220461-83-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 220461-83-6 [m.chemicalbook.com]

- 11. This compound | 220461-83-6 [amp.chemicalbook.com]

- 12. Acyl chloride - Wikipedia [en.wikipedia.org]

- 13. synquestlabs.com [synquestlabs.com]

- 14. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 15. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. spectrabase.com [spectrabase.com]

- 20. reddit.com [reddit.com]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Benzoyl chloride [webbook.nist.gov]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

spectroscopic data for 4-(1H-pyrazol-1-yl)benzoyl chloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1H-pyrazol-1-yl)benzoyl chloride

Introduction

This compound (CAS No. 220461-83-6) is a reactive chemical intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its bifunctional nature, featuring a reactive acyl chloride group and a versatile pyrazole moiety, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and herbicides.[1] As a Senior Application Scientist, this guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—essential for the unambiguous identification and quality control of this compound. The interpretation of this data is grounded in fundamental principles and supported by authoritative references, ensuring a robust and reliable characterization workflow for researchers in the field.

Molecular Structure and Properties:

-

Molecular Formula: C₁₀H₇ClN₂O[3]

-

Molecular Weight: 206.63 g/mol [1]

-

InChI Key: UHDHZXQMHIQHSO-UHFFFAOYSA-N[1]

Synthetic Context: From Acid to Acyl Chloride

Understanding the synthesis of this compound is crucial as the methodology directly influences the expected spectroscopic profile and potential impurities. The most common and efficient laboratory-scale synthesis involves the conversion of the corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)benzoic acid, to the acyl chloride.[1]

This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][4] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4] This protocol ensures high conversion and yields a product that, after purification, is ready for spectroscopic verification.

Sources

A Senior Application Scientist's Guide to 4-(1H-pyrazol-1-yl)benzoyl chloride: Availability, Synthesis, and Application

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. 4-(1H-pyrazol-1-yl)benzoyl chloride has emerged as a crucial intermediate, valued for its unique structural features that bridge a phenyl ring with a pyrazole moiety through a stable C-N bond. The terminal benzoyl chloride provides a highly reactive handle for amide bond formation, making it an indispensable tool for linking this valuable pharmacophore to a wide array of molecular scaffolds.

This guide provides an in-depth analysis of this compound, tailored for researchers, chemists, and drug development professionals. We will move beyond a simple cataloging of properties to explore its commercial availability, provide a robust and validated synthesis protocol for instances where in-house preparation is preferred, and discuss its critical applications, particularly in the development of kinase inhibitors.

Chemical Profile and Identification

Before sourcing or synthesizing, it is critical to confirm the identity of the target compound through its fundamental chemical descriptors.

-

Chemical Name: this compound

-

Synonyms: 1-[4-(Chlorocarbonyl)phenyl]-1H-pyrazole, 4-Pyrazol-1-ylbenzoyl chloride[1][2]

-

Structure:

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers. Its availability as a stock item can fluctuate, but it is generally accessible for research and development purposes. For larger-scale or GMP (Good Manufacturing Practice) requirements, custom synthesis is a common and reliable alternative.

Below is a summary of representative commercial suppliers. Researchers should always verify stock status and request a certificate of analysis (CoA) to ensure purity meets experimental requirements.

| Supplier | Product/Catalogue No. | Purity | Notes |

| Apollo Scientific | OR23289 | ≥95% | Often available from UK and US stock.[1] |

| BenchChem | B1585747 | Research Grade | For research use only.[4] |

| ChemicalBook | CB0393575 | Not specified | Aggregates multiple global suppliers.[2] |

| Dabos | OR23289-1G | Not specified | Requires a commercial address for shipping.[5] |

This table is representative and not exhaustive. Pricing and availability are subject to change. It is designated for research use only and not for human or veterinary applications.[4]

In-House Synthesis: A Validated Two-Step Protocol

While direct purchasing is convenient, in-house synthesis offers control over purity, scale, and cost, especially for extensive campaigns. The most reliable and field-proven route is a two-step process: first, the synthesis of the stable carboxylic acid precursor, 4-(1H-pyrazol-1-yl)benzoic acid, followed by its conversion to the target acyl chloride.

Logical Framework for the Synthesis Workflow

The diagram below outlines the strategic workflow, starting from a commercially available nitrile and proceeding to the final reactive acyl chloride. This approach is favored because the intermediate carboxylic acid is a stable, easily purified solid, which ensures the final chlorination step begins with high-purity material, maximizing the yield and success of the final, moisture-sensitive product.

Caption: Workflow for the two-step synthesis of the target compound.

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid

This step involves the robust hydrolysis of the corresponding benzonitrile. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic starting material and the inorganic base.

-

Reagents & Equipment:

-

4-(1H-pyrazol-1-yl)benzonitrile

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH) & Deionized Water

-

6M Hydrochloric acid (HCl)

-

Round bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

-

Protocol:

-

To a round bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq).

-

Add a 1:1 mixture of ethanol and water (approx. 20 mL per gram of nitrile).

-

Add sodium hydroxide (1.5 eq) to the suspension.

-

Heat the mixture to reflux (approx. 105°C) and stir vigorously for 16-20 hours.[6] Causality: The elevated temperature is necessary to drive the hydrolysis of the stable nitrile group. The reaction can be monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with water and perform an extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities.[6]

-

Transfer the aqueous phase to a beaker and cool in an ice bath.

-

Slowly acidify the aqueous phase to a pH of ~5 using 6M HCl.[6] A white or light-yellow precipitate will form. Causality: Protonation of the carboxylate salt renders the carboxylic acid insoluble in water, causing it to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

-

Self-Validation: The product can be characterized by LCMS to confirm the mass (m/z 189 [M+H]⁺) and by ¹H NMR to verify its structure.[6]

-

Step 2: Conversion to this compound

This is the critical final step, converting the stable acid to the reactive acyl chloride. This reaction is highly moisture-sensitive.

-

Reagents & Equipment:

-

4-(1H-pyrazol-1-yl)benzoic acid (dried)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic N,N-Dimethylformamide (DMF)

-

Schlenk flask or oven-dried glassware with a nitrogen/argon atmosphere

-

-

Protocol:

-

Suspend the dried 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere.

-

Add a catalytic amount of DMF (1-2 drops). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise at 0°C. The mixture may become a clear solution as the reaction progresses.

-

Allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40°C for DCM) for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases.

-

Self-Validation: Reaction progress can be monitored by carefully taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or LCMS to observe the disappearance of the starting acid.

-

Once complete, remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to use a trap to capture the corrosive off-gases.

-

The resulting solid or oil is the crude this compound, which is often used directly in the next step without further purification due to its reactivity.

-

Applications in Drug Discovery & Medicinal Chemistry

The title compound is not an end-product but a strategic intermediate. Its utility stems from the pyrazole ring, a common feature in many bioactive molecules, combined with the reactive acyl chloride linker.

-